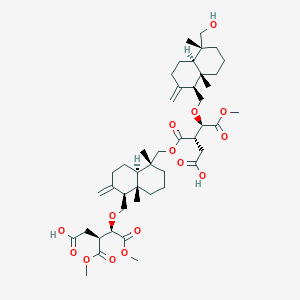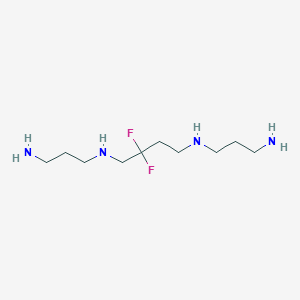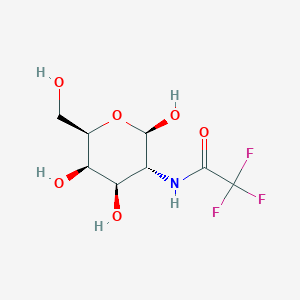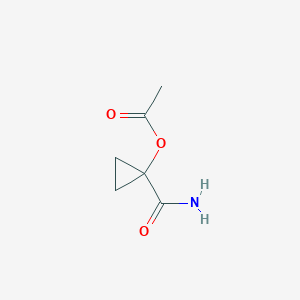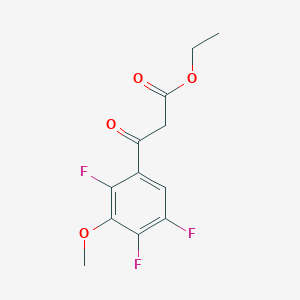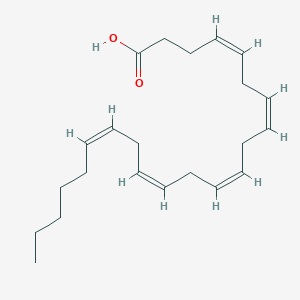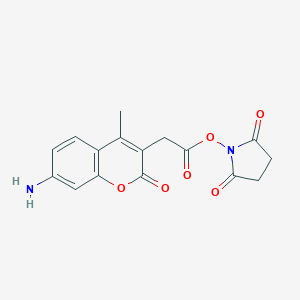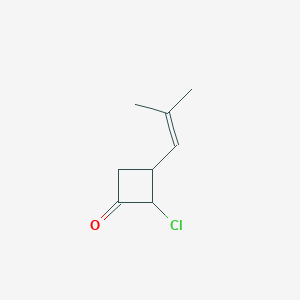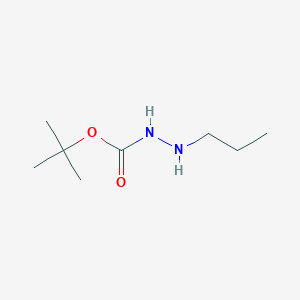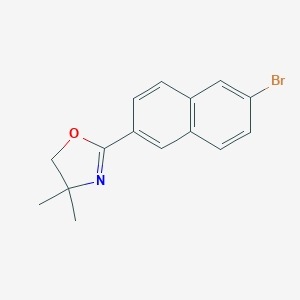
Org 5222 glucuronide
Übersicht
Beschreibung
Org 5222 glucuronide is a metabolite formed through the conjugation of a parent compound with glucuronic acid. This process, known as glucuronidation, is a major pathway for the detoxification and elimination of various xenobiotics and endogenous substances. Glucuronides are generally more water-soluble than their parent compounds, facilitating their excretion via urine or bile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Org 5222 glucuronide typically involves the enzymatic conjugation of the parent compound with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and a suitable buffer system to maintain the pH.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation or the use of recombinant UGT enzymes. These methods allow for the large-scale production of the glucuronide with high specificity and yield. The process may also include purification steps such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Org 5222 glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide can be hydrolyzed back to the parent compound and glucuronic acid.
Oxidation and Reduction: These reactions may occur under specific conditions, altering the chemical structure of the glucuronide.
Substitution: The glucuronic acid moiety can be replaced by other functional groups under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Parent compound and glucuronic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the glucuronide.
Wissenschaftliche Forschungsanwendungen
Org 5222 glucuronide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolism and excretion of drugs.
Toxicology: Helps in understanding the detoxification pathways of xenobiotics.
Biomedical Research: Utilized in the development of prodrugs and targeted drug delivery systems.
Environmental Science: Used to monitor the presence and fate of pollutants in the environment.
Wirkmechanismus
The mechanism of action of Org 5222 glucuronide involves its formation through the enzymatic conjugation of the parent compound with glucuronic acid. This process increases the water solubility of the compound, facilitating its excretion. The molecular targets and pathways involved include the UGT enzymes and the transport systems responsible for the excretion of glucuronides.
Vergleich Mit ähnlichen Verbindungen
Acyl Glucuronides: Formed from carboxylic acid-containing drugs.
Phenolic Glucuronides: Formed from phenolic compounds.
N-Glucuronides: Formed from amines.
Uniqueness: Org 5222 glucuronide is unique in its specific parent compound and the resulting pharmacokinetic and toxicological properties. Its formation and behavior may differ from other glucuronides due to the unique structure of the parent compound.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO9/c24-10-5-6-16-12(7-10)14-9-25(8-13(14)11-3-1-2-4-15(11)32-16)23(31)34-22-19(28)17(26)18(27)20(33-22)21(29)30/h1-7,13-14,17-20,22,26-28H,8-9H2,(H,29,30)/t13?,14?,17-,18-,19+,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONYWLCNIOIULX-NXYWHHHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(CN1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926236 | |
| Record name | 1-O-(5-Chloro-1,3,3a,12b-tetrahydro-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole-2-carbonyl)hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128923-28-4 | |
| Record name | Org 5222 glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128923284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-(5-Chloro-1,3,3a,12b-tetrahydro-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole-2-carbonyl)hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)


